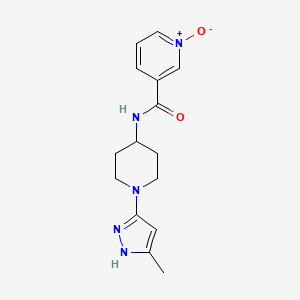![molecular formula C14H15N3O3S B2762041 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-72-9](/img/structure/B2762041.png)
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and significant pharmacological potential .
作用机制
Target of Action
The primary target of 3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase involved in cellular signal transduction . It has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can improve insulin resistance, leading to a more potent anti-diabetic effect . The compound is also designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition can lead to improved insulin sensitivity and glucose tolerance, and reduced blood glucose levels . Moreover, the thiazolidinedione moiety of the compound is intended to prevent biofilm formation, adding anti-pathogenicity .
Pharmacokinetics
They are often well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner . These properties can impact the bioavailability of the compound, potentially enhancing its therapeutic effects .
Result of Action
The inhibition of PTP1B by the compound can lead to improved insulin resistance, reduced blood glucose levels, and improved glucose tolerance and lipid metabolism in diabetic mice . The compound also shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
生化分析
Biochemical Properties
The biochemical properties of 3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are not fully understood due to the lack of specific studies on this compound. It can be inferred from the properties of thiazolidinediones, a class of compounds to which it belongs. Thiazolidinediones act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids .
Cellular Effects
. As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Molecular Mechanism
. When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with isonicotinoylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by nucleophilic substitution with isonicotinoylpiperidine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
Rosiglitazone and Pioglitazone: Thiazolidinedione derivatives used as antidiabetic drugs.
Sulfoxides and Sulfones: Oxidized derivatives with different biological activities.
Uniqueness
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
属性
IUPAC Name |
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-7-16(8-4-11)13(19)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBMQPBHMZLGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
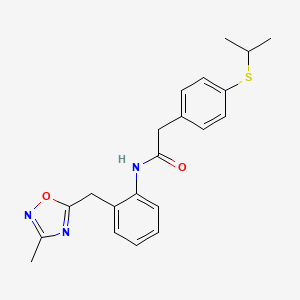
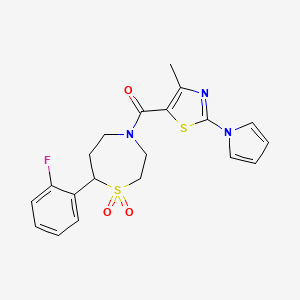
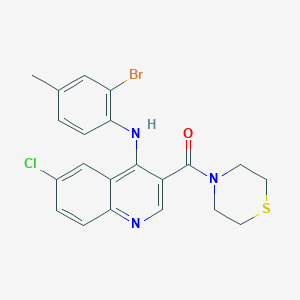
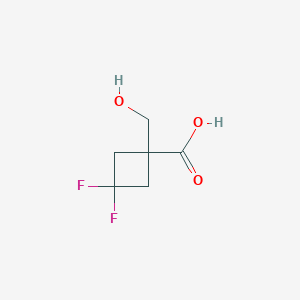
![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)


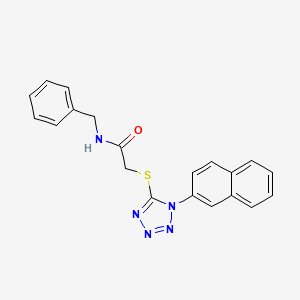
![tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)

![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)
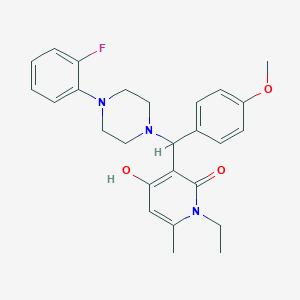
![N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2761978.png)
